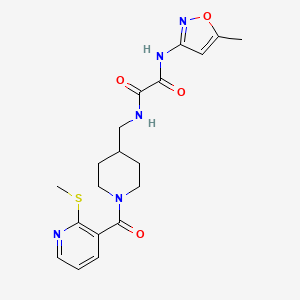

5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a wide range of applications, including as building blocks in organic synthesis and as pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzoyl chloride (5-bromo-2-chlorobenzoyl chloride) with the corresponding amine (2-cyclopropyl-2-hydroxy-2-phenylethylamine). This is a common method for the synthesis of amides .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring substituted with a bromine atom at the 5-position and a chlorine atom at the 2-position. The benzene ring is also substituted with an amide group, which consists of a carbonyl group (C=O) and an amine group (NH). The amine group is further substituted with a 2-cyclopropyl-2-hydroxy-2-phenylethyl group .Chemical Reactions Analysis

As a benzamide derivative, this compound would be expected to undergo reactions typical of both benzene rings and amides. For example, it could undergo electrophilic aromatic substitution reactions on the benzene ring, or it could participate in amide bond-forming reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene ring would make it relatively nonpolar and hydrophobic, while the amide group would introduce some polarity and potential for hydrogen bonding .Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

In medicinal chemistry, this compound could be a precursor in the synthesis of potential therapeutic agents. Its bromo and chloro substituents make it a candidate for further functionalization through nucleophilic substitution reactions . This could lead to the development of new drugs with improved pharmacokinetic properties.

Biochemistry: Enzyme Inhibition Studies

The structural complexity of the compound, including the presence of a benzamide moiety, suggests it could interact with various enzymes, potentially acting as an inhibitor. It could be used in biochemistry to study enzyme mechanisms or to develop inhibitors for enzymes that are therapeutic targets .

Pharmacology: Pharmacokinetic Modulation

In pharmacology, the compound’s cyclopropyl and phenylethyl groups could be involved in modulating the pharmacokinetics of drug molecules. Researchers might explore how these groups affect the absorption, distribution, metabolism, and excretion (ADME) of the compound .

Organic Synthesis: Building Block for Complex Molecules

This compound could serve as a versatile building block in organic synthesis. Its reactive sites allow for various chemical transformations, making it useful for constructing more complex molecules, such as natural product analogs or polymers with specific properties .

Chemical Engineering: Process Optimization

In chemical engineering, the compound could be used to optimize synthetic processes. Its stability under different conditions can be studied to improve the efficiency and yield of chemical reactions, which is crucial for industrial-scale production .

Materials Science: Functional Material Development

Lastly, in materials science, the compound’s aromatic structure and halogen atoms might be utilized to develop new functional materials. These materials could have applications in electronics, coatings, or as additives to improve material properties .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities. It could also be interesting to study its interactions with other molecules and its potential uses in various applications .

properties

IUPAC Name |

5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrClNO2/c19-14-8-9-16(20)15(10-14)17(22)21-11-18(23,13-6-7-13)12-4-2-1-3-5-12/h1-5,8-10,13,23H,6-7,11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEKSXDHGRRQMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=C(C=CC(=C2)Br)Cl)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]-2-chloroacetamide;hydrochloride](/img/structure/B2880555.png)

![N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2880560.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea](/img/structure/B2880564.png)

![3-[4-(Methoxycarbonyl)-1,3-thiazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2880565.png)

![(Z)-3-[3-(1-benzofuran-2-yl)-1-methylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2880572.png)